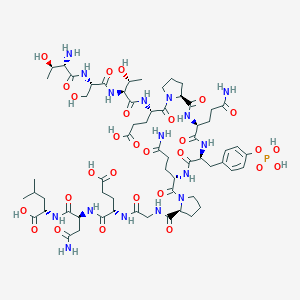
Pp60 c-src (521-533)(磷酸化)
描述
Characterization of Pp60 c-src (521-533) (phosphorylated)
Pp60 c-src is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling and has been implicated in the development of various cancers. The phosphorylation of tyrosine residues within pp60 c-src is a key regulatory mechanism that modulates its kinase activity. Phosphorylation at Tyr-527, for instance, suppresses the kinase activity and transforming potential of pp60 c-src . The phosphorylation of pp60 c-src is complex, with multiple sites being modified in vivo and in vitro, including an amino-terminal tyrosine phosphorylation that is unique to neuroblastoma cells .
Synthesis Analysis
The synthesis of pp60 c-src involves post-translational modifications, such as phosphorylation at specific tyrosine residues. The phosphorylation of pp60 c-src at Tyr-527 is a critical event that regulates its activity. This phosphorylation is mediated by other kinases and can be reversed by phosphatases, suggesting a dynamic regulation of pp60 c-src activity during cell signaling . Additionally, phosphorylation by p34cdc2 at serine/threonine residues is correlated with mitotic activation of c-Src kinase .
Molecular Structure Analysis
The molecular structure of pp60 c-src includes an SH2 domain that interacts with phosphorylated tyrosine residues. The SH2 domain of pp60 c-src has been structurally characterized in complex with a phosphorylated pentapeptide, revealing the specific interactions that mediate the recognition of phosphorylated substrates . The structure is composed of three antiparallel beta-strands and two alpha-helices, with the phosphorylated tyrosine and adjacent residues of the peptide ligand making key contacts with the SH2 domain .
Chemical Reactions Analysis
The primary chemical reaction involving pp60 c-src is the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein. This reaction is catalyzed by the kinase activity of pp60 c-src and is regulated by its own phosphorylation state. For example, phosphorylation at Tyr-527 inhibits kinase activity, while phosphorylation at other sites, such as Tyr-416, can enhance activity . The intermolecular autophosphorylation process is also a critical reaction for the autoactivation of pp60 c-src .
Physical and Chemical Properties Analysis
The physical and chemical properties of pp60 c-src are influenced by its phosphorylation state and its interaction with cellular membranes. The myristoylated amino terminus and basic residues near the N-terminus mediate membrane binding through electrostatic interactions with acidic phospholipids . The kinase activity of pp60 c-src is also modulated by phosphorylation, with mitosis-specific phosphorylations enhancing its activity . The phosphorylation state affects the electrophoretic mobility of pp60 c-src, as observed in SDS-PAGE analysis .
科学研究应用
酪氨酸磷酸化和神经特异性
神经蛋白的酪氨酸磷酸化含有独特神经插入序列的神经特异性形式 pp60c-src,pp60c-src+,在小鸡胚胎成纤维细胞中磷酸化蛋白质时表现出差异活性。具体来说,pp60c-src+ 表现出磷酸化 120 kDa 蛋白(p120)的能力增强,暗示其在神经细胞中的专门功能 (Flynn、Schaller 和 Parsons,1992 年)。
参与细胞周期在成纤维细胞有丝分裂期间,pp60c-src 经历独特的磷酸化,改变其活性。这种磷酸化独立于通常参与其活化的酪氨酸残基(Tyr 416/Tyr 527),表明 pp60c-src 在调节有丝分裂特异性事件中发挥作用 (Chackalaparampil 和 Shalloway,1988 年)。
调控机制
细胞内相互作用和激酶活性pp60c-src 羧基末端的磷酸化在其激酶活性调控中起着至关重要的作用。以该区域为模型的磷酸化肽可以特异性结合并抑制 pp60c-src,表明涉及蛋白质 SH2 结构域的复杂分子内或分子间调控机制 (Roussel、Brodeur、Shalloway 和 Laudano,1991 年)。
SH2 结构域和负调控pp60c-src 的 SH2 结构域与其 C 末端尾部模型化的磷酸化肽结合,这意味着这种相互作用有助于负调控 c-Src 激酶活性。这种调控机制表明可以通过涉及 SH2 结构域和磷酸化 C 末端尾部的靶向相互作用来调节 c-Src 活性 (Liu 等,1993 年)。
蛋白激酶 C 磷酸化pp60c-src 可以被蛋白激酶 C 在丝氨酸 12 位点磷酸化,强调了一种新的调控机制。这种磷酸化及其随后的调控影响为 pp60c-src 的功能和调控增加了另一层复杂性 (Gould 等,1985 年)。
属性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDEIYNMOIHBO-VVTMTNTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H95N16O28P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583208 | |
| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh | |
CAS RN |
149299-77-4 | |
| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)
